Technical Monograph: (S)-2,3-Diaminopropanoic Acid Dihydrochloride
Technical Monograph: (S)-2,3-Diaminopropanoic Acid Dihydrochloride
Chemical Class: Non-Proteinogenic Amino Acids | CAS (2HCl): 1482-97-9 | Abbreviation: L-Dap
Executive Summary
(S)-2,3-Diaminopropanoic acid (L-Dap) represents a critical structural scaffold in peptidomimetic drug design. As the lowest homolog of the lysine-ornithine series, it offers a unique, shortened side-chain architecture (
This guide details the physicochemical properties, synthetic production via Hofmann rearrangement, and application strategies of L-Dap·2HCl in Solid-Phase Peptide Synthesis (SPPS). It addresses the specific challenges of orthogonal protection and highlights its biological relevance as a precursor to the neurotoxin
Physicochemical Characterization
The dihydrochloride salt form (L-Dap·2HCl) is the preferred reagent for storage and synthesis due to its enhanced stability against oxidation and improved water solubility compared to the free zwitterion.
Structural & Electronic Profile
L-Dap is characterized by the proximity of two amino groups. The vicinal diamine motif creates a unique electronic environment where the protonation state of the
Table 1: Physicochemical Properties
| Property | Value / Description | Note |
| Formula | Dihydrochloride salt | |
| MW | 177.03 g/mol | Free base MW: 104.11 |
| Solubility | Highly hydrophilic | |
| pKa ( | ~1.3 | Acidic due to inductive effect of |
| pKa ( | ~6.7 | Depressed relative to Ala (~9.7) |
| pKa ( | ~9.5 | Primary basic site |
| Hygroscopicity | High | Requires desiccation |
The "Short-Chain" Effect
In peptide engineering, L-Dap serves as a "molecular ruler." By substituting Lysine (4-carbon linker) or Ornithine (3-carbon linker) with Dap (1-carbon linker), researchers can probe the spatial requirements of receptor binding pockets. The proximity of the side-chain amine to the peptide backbone also restricts rotational freedom, often stabilizing
Synthetic Methodology: Production from L-Asparagine
While enzymatic routes exist, the most robust laboratory-scale synthesis relies on the Hofmann Rearrangement of L-Asparagine. This pathway is preferred because it proceeds with retention of configuration , preserving the crucial (S)-stereocenter.
Reaction Mechanism
The transformation converts the side-chain primary amide of Asparagine into a primary amine, effectively excising the carbonyl carbon.
Figure 1: Hofmann Rearrangement Workflow
Caption: Logical flow of converting L-Asparagine to L-Dap·2HCl via Hofmann rearrangement, ensuring stereochemical retention.
Experimental Protocol: IBD-Mediated Synthesis
Note: This protocol uses Iodobenzene Diacetate (IBD), a hypervalent iodine reagent, which is milder than traditional bromine/base methods.
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Preparation: Suspend L-Asparagine (10 mmol) in a mixture of Ethyl Acetate/Acetonitrile/Water (2:2:1).
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Oxidation: Add Iodobenzene diacetate (IBD) (11 mmol) at 0°C. Stir for 30 minutes, then allow to warm to room temperature (approx. 4 hours).
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Workup: The rearrangement releases
. Concentrate the solution in vacuo to remove organic solvents. -
Salt Formation: Redissolve the residue in 2M HCl. Wash with diethyl ether to remove iodobenzene byproducts.
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Isolation: Lyophilize the aqueous layer to obtain crude L-Dap·2HCl. Recrystallize from Ethanol/Water for high purity.
Applications in Peptidomimetics & SPPS
L-Dap is a versatile handle in Solid-Phase Peptide Synthesis (SPPS). However, its two amino groups require Orthogonal Protection to prevent branching or polymerization.
Orthogonal Protection Strategies
To utilize L-Dap effectively, the
Table 2: Common Protected Derivatives
| Derivative | Cleavage Condition | Application | |
| Fmoc-Dap(Boc)-OH | Boc (tert-butyloxycarbonyl) | TFA (Acid) | Standard synthesis; amine exposed after final cleavage. |
| Fmoc-Dap(Alloc)-OH | Alloc (Allyloxycarbonyl) | On-resin modification. Allows selective deprotection of side chain for labeling or cyclization without cleaving peptide from resin. | |
| Fmoc-Dap(Dde)-OH | Dde | Hydrazine | Orthogonal to both Fmoc and Boc; useful for complex branching. |
Workflow: On-Resin Cyclization (Lactam Bridge)
L-Dap is frequently paired with Aspartic Acid (Asp) or Glutamic Acid (Glu) to form side-chain-to-side-chain lactam bridges.
Figure 2: SPPS Cyclization Strategy
Caption: Workflow for creating a constrained lactam bridge using L-Dap and Asp with Allyl-based orthogonal protection.
Biological Relevance & Toxicology
The Neurotoxicity Link (ODAP)
Researchers handling L-Dap must be aware of its metabolic relationship to
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Mechanism: In Lathyrus sativus (Grass pea), L-Dap is oxalylated at the
-amine. -
Impact:
-ODAP is a potent AMPA receptor agonist, causing excitotoxicity leading to neurolathyrism (motor neuron degeneration). -
Safety Note: While L-Dap itself is not the direct toxin, it is the immediate metabolic precursor. In biological assays, avoid conditions that mimic oxalylation if toxicity is not the desired endpoint.
Antibiotic Biosynthesis
L-Dap moieties are found in the backbone of tuberactinomycin antibiotics (e.g., Viomycin , Capreomycin ). These drugs target the ribosome. The Dap residue is crucial for the specific RNA binding conformation of these macrocycles.
Handling & Safety Protocols
Storage & Stability
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Hygroscopicity: The dihydrochloride salt is extremely hygroscopic. Absorption of water leads to hydrolysis and precise weighing errors.
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Storage: Store at -20°C in a tightly sealed container with desiccant.
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Handling: Allow the vial to equilibrate to room temperature before opening to prevent condensation.
Safety Data (GHS Classification)
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Signal Word: Warning
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Hazard Statements:
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H315: Causes skin irritation.
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H319: Causes serious eye irritation.
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H335: May cause respiratory irritation.
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PPE: Nitrile gloves, safety goggles, and lab coat are mandatory. Handle in a fume hood to avoid inhalation of dust.
References
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Winitz, M., et al. (1956). Studies on Coordination Compounds. XII. The Synthesis of L-2,3-Diaminopropionic Acid. Journal of the American Chemical Society.
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Zhang, W., & Pei, D. (2001). Methodology for the Synthesis of Cyclic Peptides Containing L-2,3-Diaminopropionic Acid. Tetrahedron Letters.
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Rao, S. L. N., et al. (1964).
-N-Oxalyl-L- -diaminopropionic acid: A Neurotoxin from the Seeds of Lathyrus sativus. Biochemistry. -
PubChem Compound Summary. (2024). CID 9838579: 2,3-Diaminopropionic acid. National Center for Biotechnology Information.
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Merck/Sigma-Aldrich. (2024). Safety Data Sheet: (S)-2,3-Diaminopropionic acid hydrochloride.
